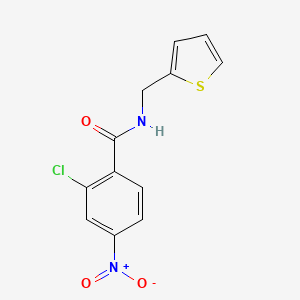![molecular formula C10H12ClNO5S B5788847 N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5788847.png)
N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycine, commonly known as Nimesulide, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain, inflammation, and fever. It was first synthesized in the early 1980s and has since gained popularity due to its efficacy and safety profile. Nimesulide is a selective COX-2 inhibitor, which means it selectively inhibits the cyclooxygenase-2 enzyme, responsible for the production of prostaglandins that cause inflammation and pain.
作用機序
Nimesulide selectively inhibits the cyclooxygenase-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting this enzyme, Nimesulide reduces the production of prostaglandins, resulting in reduced inflammation and pain.
Biochemical and Physiological Effects:
Nimesulide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which play a crucial role in the inflammatory response. Nimesulide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
実験室実験の利点と制限
Nimesulide has several advantages for laboratory experiments. It is readily available and relatively inexpensive, making it a popular choice for researchers. It also has a well-established safety profile, which makes it a low-risk drug for use in laboratory experiments. However, like all drugs, Nimesulide has limitations. It has a short half-life, which means it may not be effective for long-term treatments. Additionally, it may have off-target effects that could interfere with the interpretation of experimental results.
将来の方向性
There are several future directions for the use of Nimesulide in scientific research. One potential application is in the treatment of Alzheimer's disease. Several studies have shown that Nimesulide has neuroprotective properties and may be effective in slowing the progression of Alzheimer's disease. Another potential application is in the treatment of cancer. Nimesulide has been shown to have anti-tumor properties and may be effective in the treatment of various types of cancer. Finally, Nimesulide may be useful in the development of new drugs that target the COX-2 enzyme. By understanding the mechanism of action of Nimesulide, researchers may be able to develop more selective COX-2 inhibitors that have fewer off-target effects.
合成法
The synthesis of Nimesulide involves a multi-step process that includes the reaction of 4-chloro-3-nitroanisole with methylamine to form 3-amino-4-chloroanisole. The resulting compound is then reacted with chlorosulfonic acid to form N-(3-chloro-4-methoxyphenyl)sulfonamide. The final step involves the reaction of N-(3-chloro-4-methoxyphenyl)sulfonamide with glycine methyl ester to form N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycine.
科学的研究の応用
Nimesulide has been extensively studied for its potential therapeutic applications in various diseases, including arthritis, cancer, and Alzheimer's disease. Several studies have shown that Nimesulide has anti-inflammatory, analgesic, and anti-tumor properties, making it a promising drug candidate for the treatment of these conditions.
特性
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO5S/c1-12(6-10(13)14)18(15,16)7-3-4-9(17-2)8(11)5-7/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAQGEXKTVDYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC(=C(C=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5788776.png)



![N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5788798.png)
![5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5788806.png)
![methyl 4-({3-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B5788820.png)

![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol](/img/structure/B5788843.png)

![5-[2-methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5788862.png)


